molecular formula C13H14N4O4S B12933233 Sulfamethoxypyridazine acetyl CAS No. 3568-43-2

Sulfamethoxypyridazine acetyl

Cat. No.: B12933233
CAS No.: 3568-43-2
M. Wt: 322.34 g/mol
InChI Key: PRQPWOFXPDTCSM-UHFFFAOYSA-N
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Description

Contextualization within Sulfonamide Antibiotic Research

The journey to understanding sulfamethoxypyridazine (B1681782) acetyl begins with the broader history of sulfonamide research.

Historical Trajectory of Sulfonamide Development as Research Compounds

The development of sulfonamides marked a pivotal moment in the history of antimicrobial chemotherapy. While their clinical applications are well-documented, their role as research compounds has been equally profound. The initial discovery of prontosil (B91393) and its active metabolite, sulfanilamide (B372717), opened the door to the synthesis and investigation of thousands of sulfonamide derivatives. This extensive research effort was not solely aimed at developing new drugs but also at understanding the fundamental principles of structure-activity relationships (SAR). Researchers meticulously modified the sulfanilamide scaffold, leading to the development of compounds with varied pharmacokinetic and pharmacodynamic properties. This exploration provided a rich dataset for the nascent field of medicinal chemistry and continues to be a case study in drug design and development.

Evolution of Sulfonamide Derivatives in Chemical Biology Research

The utility of sulfonamides in research extends beyond their antimicrobial properties. In the field of chemical biology, sulfonamide derivatives have been instrumental as probes and inhibitors of enzymatic processes. For instance, they have been crucial in studying dihydropteroate (B1496061) synthase (DHPS), an enzyme essential for folate synthesis in microorganisms. asm.org The study of how different sulfonamides interact with DHPS has provided valuable insights into enzyme kinetics and inhibition mechanisms. asm.org Furthermore, the synthesis of novel sulfonamide derivatives, including Schiff bases, has been a fertile ground for exploring new chemical entities with potential biological activities, ranging from anticancer to antioxidant effects. researchgate.netnih.gov

Rationale for Academic Investigation of Acetylated Sulfonamides

The acetylation of sulfonamides is a key area of academic inquiry, with sulfamethoxypyridazine acetyl serving as a prime example.

Significance of N-Acetylation in Chemical and Biological Systems Research

N-acetylation is a fundamental metabolic pathway for a wide array of xenobiotics, including sulfonamides. In the context of chemical and biological systems research, the study of N-acetylation provides critical insights into drug metabolism and its consequences. The acetylation of the N4-amino group of sulfonamides is a major route of biotransformation in many species. nih.gov This metabolic step can significantly alter the physicochemical properties of the parent compound, affecting its solubility, protein binding, and excretion profile. Research into the acetylation of various sulfonamides has helped to elucidate the role of N-acetyltransferases (NATs), the enzymes responsible for this reaction, and their genetic polymorphisms, which can lead to variations in drug metabolism among individuals.

Distinctions and Research Focus on this compound as a Metabolite or Prodrug in Research Paradigms

The concept of acetylated sulfonamides as prodrugs has also been explored in research. While the acetylated form is generally less active than the parent compound, it can, under certain conditions, be hydrolyzed back to the active sulfonamide. asm.org This raises the possibility of designing acetylated derivatives as prodrugs with altered pharmacokinetic properties, potentially leading to more targeted delivery or sustained release of the active agent. However, the primary research focus on this compound remains its role as a metabolite and a biomarker for the parent drug's metabolism. nih.govresearchgate.netdss.go.th

Research Data on Sulfamethoxypyridazine and its Acetyl Metabolite

The following tables summarize key research findings related to sulfamethoxypyridazine and its acetylated form.

Pharmacokinetic Parameters of Sulfamethoxypyridazine in Goats

ParameterValue
Distribution Half-Life0.10 ± 0.03 h
Elimination Half-Life6.28 ± 0.44 h
Apparent Volume of Distribution0.39 ± 0.02 L/kg
Total Body Clearance0.73 ± 0.06 ml/kg/min

Data from a study on the intravenous administration of sulfamethoxypyridazine in goats. cirad.fr

Acetylation of Sulfamethoxypyridazine in Goats

Time PointPercentage of N-acetyl-sulfamethoxypyridazine in Serum
2.5 min4.49%
12 h25.07%
Overall Mean (24h)11.99 ± 1.66%

The degree of acetylation of sulfamethoxypyridazine in goat serum over a 24-hour period. cirad.fr

Urinary Excretion of Sulfamethoxypyridazine and its Acetyl Metabolite in Goats

CompoundPercentage of Administered Dose Excreted in 24h
Free Sulfamethoxypyridazine + N-acetyl-metabolite2.97 ± 0.50%

Cumulative urinary excretion of sulfamethoxypyridazine and its metabolite over 24 hours. cirad.fr

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3568-43-2

Molecular Formula

C13H14N4O4S

Molecular Weight

322.34 g/mol

IUPAC Name

N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide

InChI

InChI=1S/C13H14N4O4S/c1-9(18)17(12-7-8-13(21-2)16-15-12)22(19,20)11-5-3-10(14)4-6-11/h3-8H,14H2,1-2H3

InChI Key

PRQPWOFXPDTCSM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=NN=C(C=C1)OC)S(=O)(=O)C2=CC=C(C=C2)N

Origin of Product

United States

Synthetic Chemistry and Derivatization Approaches

General Principles of Sulfonamide Synthesis Relevant to Acetylated Forms

The construction of the sulfonamide moiety is a well-established process in organic synthesis, typically involving the formation of a stable sulfur-nitrogen bond. The synthesis of aromatic sulfonamides, the class to which Sulfamethoxypyridazine (B1681782) acetyl belongs, follows a series of foundational reaction pathways.

The classical and most common synthesis of aromatic sulfonamides begins with simple, readily available aromatic precursors. nih.gov A typical pathway starts with benzene (B151609) or a derivative like aniline (B41778). nih.govwisc.edu The key intermediate is an aromatic sulfonyl chloride, which serves as the electrophilic partner for the subsequent reaction with an amine.

A representative synthetic sequence involves the following steps:

Acetylation of Aniline: Aniline is first reacted with an acetylating agent, such as acetic anhydride (B1165640), to form acetanilide (B955). wisc.edu This step is crucial for protecting the amino group. nih.govwisc.edu

Chlorosulfonation: The acetanilide then undergoes electrophilic aromatic substitution with chlorosulfonic acid. The acetamido group is an ortho-, para-director, and due to steric hindrance, the bulky chlorosulfonyl group (-SO₂Cl) is added predominantly at the para position, yielding 4-acetamidobenzenesulfonyl chloride. nih.gov

Amination/Condensation: The newly formed sulfonyl chloride is then reacted with an appropriate amine to form the sulfonamide bond. In the synthesis of the parent compound for Sulfamethoxypyridazine acetyl, this would involve condensing the sulfonyl chloride with an aminopyridazine derivative. chemicalbook.comquimicaorganica.org

Deprotection: The acetyl group on the aromatic amine is removed, typically by acid hydrolysis, to reveal the free amine of the final sulfonamide drug. nih.gov

Precursor/IntermediateRole in Synthesis
AnilineStarting aromatic amine precursor. wisc.edu
Acetic AnhydrideAcetylating agent used to protect the aniline amino group. wisc.edu
AcetanilideProtected intermediate, directs chlorosulfonation to the para position. nih.gov
Chlorosulfonic AcidReagent for introducing the sulfonyl chloride group onto the aromatic ring. nih.gov
4-acetamidobenzenesulfonyl chlorideKey electrophilic intermediate for forming the sulfonamide bond. nih.gov
Ammonia or Primary/Secondary AmineNucleophile that reacts with the sulfonyl chloride to form the sulfonamide. nih.gov

In the context of classical sulfonamide synthesis, acetylation serves a critical, albeit temporary, role as a protecting group strategy. wisc.edu The primary amino group of aniline is highly reactive and would undergo undesirable side reactions under the harsh, strongly acidic and oxidizing conditions of chlorosulfonation. nih.govwisc.edu

The key functions of this initial acetylation step are:

Preventing Protonation: In the presence of strong acid, the free amino group would be protonated to form an anilinium ion, which deactivates the aromatic ring towards electrophilic substitution. nih.gov

Avoiding Side Reactions: The unprotected amine could react with the chlorosulfonic acid itself.

Directing Regioselectivity: The acetamido group (-NHCOCH₃) is a moderately activating ortho-, para-directing group. It ensures that the sulfonation occurs almost exclusively at the para position, leading to the desired isomer with high yield and purity. wisc.edu

This protective acetylation is reversed in a later step to yield the pharmacologically active primary aromatic amine, which is a key structural feature of many sulfa drugs. nih.gov This is distinct from the final N-acetylation that produces a compound like this compound.

Specific Synthetic Routes for this compound and Analogs

The synthesis of this compound itself involves the derivatization of the parent drug, Sulfamethoxypyridazine. This process falls under the category of N-acyl derivatization, a common strategy to modify the properties of a parent molecule.

N-acyl derivatization involves the attachment of an acyl group (such as acetyl) to a nitrogen atom. In the case of this compound, this occurs at the sulfonamide nitrogen. nih.gov This transformation is typically achieved by reacting the parent sulfonamide with an acylating agent. researchgate.net

Common strategies include:

Reaction with Acid Anhydrides: Acetic anhydride is a frequently used and efficient reagent for the acetylation of sulfonamides. The reaction can often be performed under catalyst-free conditions, sometimes in water or solvent-free environments, making it an environmentally friendly option. researchgate.net

Reaction with Acyl Chlorides: Acyl chlorides, such as acetyl chloride, are more reactive than anhydrides and are also effective for N-acylation. These reactions are typically run in the presence of a base (e.g., pyridine) to neutralize the HCl byproduct. ekb.eg

Catalyzed Reactions: Various catalysts, including Lewis acids like Bi(OTf)₃ or solid acid catalysts, can be employed to accelerate the N-acylation of sulfonamides, often leading to very rapid reaction times and high yields. researchgate.net

Acylating AgentTypical ConditionsAdvantages/Notes
Acetic AnhydrideWater or solvent-free, heat. researchgate.netEnvironmentally friendly, efficient.
Acetyl ChlorideAprotic solvent with a base (e.g., pyridine). ekb.egHigh reactivity, suitable for less reactive sulfonamides.
N-acylbenzotriazolesPresence of a strong base (e.g., NaH). researchgate.netEffective for both primary and secondary sulfonamides.

This N-acylation is a post-synthesis modification of the core drug molecule, Sulfamethoxypyridazine, which itself is synthesized by reacting 4-aminobenzenesulfonamide with 3,6-dichloropyridazine, followed by a substitution reaction with sodium methoxide (B1231860) to install the methoxy (B1213986) group. chemicalbook.com

Modern organic synthesis has introduced numerous advanced techniques that offer alternatives to the classical chlorosulfonation route and provide new ways to create diverse sulfonamide analogs. These methods often feature milder conditions, broader functional group tolerance, and novel reaction pathways.

Palladium-Catalyzed Coupling: Methods have been developed for the palladium-catalyzed cross-coupling of aryl halides or iodides with sulfonamide precursors. organic-chemistry.orgorganic-chemistry.org For instance, aryl iodides can be coupled with a sulfur dioxide surrogate (DABSO), which can then be converted in a one-pot process to a wide range of sulfonamides. organic-chemistry.org

Electrochemical Synthesis: An environmentally benign approach involves the direct electrochemical oxidative coupling of thiols and amines to form the S-N bond of the sulfonamide. ucl.ac.uk This method is driven by electricity, avoids sacrificial reagents, and proceeds rapidly under mild conditions. ucl.ac.uk

Use of Sulfonyl Azides: Sulfonyl azides have emerged as versatile precursors for sulfonamide synthesis. They can undergo reactions such as palladium-catalyzed carbonylation to generate sulfonyl isocyanates in situ, which can then be trapped by amines to form sulfonamides. acs.org

Cascade Reactions: Innovative cascade reactions have been designed to construct complex cyclic sulfonamides. These processes combine multiple reaction steps into a single operation, improving efficiency and avoiding the isolation of potentially toxic intermediates. york.ac.uk

These advanced methods expand the chemical space available for sulfonamide-based drug discovery, allowing for the synthesis of novel analogs of existing drugs like Sulfamethoxypyridazine with diverse structural modifications.

Prodrug Design and Research Implications of Acetylation

The acetylation of the sulfonamide nitrogen, which creates this compound, is a deliberate chemical modification often employed in prodrug design. nih.govnih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body through metabolic processes.

The N-acetylation of a sulfonamide can significantly alter its physicochemical properties. The acetyl group can increase lipophilicity and modulate solubility. The primary research implication is that the N-acyl sulfonamide bond can be designed to be metabolically labile, allowing it to be cleaved in vivo by enzymes to release the parent, active sulfonamide drug. nih.gov

Research into N-acyl sulfonamides as prodrugs has shown several benefits:

Improved Pharmacokinetics: N-acylation can be used to modify the absorption, distribution, metabolism, and excretion (ADME) profile of a drug. For example, the sodium salt of an N-propionyl sulfonamide demonstrated much improved pharmacological profiles and properties suitable for both oral and parenteral administration compared to the parent drug. nih.gov

Enhanced Solubility: Attaching solubilizing groups via N-acylation has been explored as a strategy to improve the aqueous solubility of poorly soluble drug candidates. nih.gov

Targeted Delivery: Prodrug strategies can be used for targeted drug delivery. For instance, azo-prodrugs of sulfonamides have been designed for colon-specific delivery, where the azo bond is cleaved by bacterial azoreductases in the colon to release the active drug locally. derpharmachemica.com

The conversion of Sulfamethoxypyridazine to its acetylated form is a classic example of a prodrug strategy. The acetyl group renders the molecule inactive, and its therapeutic effect relies on the in vivo hydrolysis of the N-acetyl bond to regenerate the active Sulfamethoxypyridazine.

Chemical Strategies for Prodrug Formation through Acetylation

The synthesis of N-acetyl sulfonamide prodrugs, such as this compound, involves the acylation of the sulfonamide nitrogen of the parent drug. researchgate.net This transformation is a strategic approach to modify the drug's properties. The IUPAC name for this prodrug is N-(4-aminophenyl)sulfonyl-N-(6-methoxypyridazin-3-yl)acetamide, which confirms the location of the acetyl group on the sulfonamide nitrogen. nih.gov

The N-acylation of sulfonamides can be achieved through several established synthetic routes. researchgate.net Generally, these methods involve the reaction of the parent sulfonamide with an acetylating agent in the presence of a base or catalyst. researchgate.net The primary challenge in synthesizing N1-acetylated sulfonamides is to ensure selectivity, avoiding acetylation at the N4-amino group of the sulfanilamide (B372717) moiety.

Common laboratory-scale strategies for the N-acetylation of sulfonamides include:

Reaction with Acyl Chlorides or Anhydrides: The most direct method involves treating the sulfonamide with acetyl chloride or acetic anhydride. researchgate.net This reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, which serves to neutralize the acidic byproduct (HCl or acetic acid) and facilitate the reaction. researchgate.net

Use of Coupling Reagents: Carboxylic acids can be coupled directly with sulfonamides using coupling agents like carbodiimides (e.g., DCC, EDCI). This method is effective but may require purification to remove byproducts. researchgate.net

Lewis Acid Catalysis: The reaction can also be conducted under acidic conditions using a Lewis acid catalyst to activate the acetylating agent. researchgate.net

The selection of the synthetic route depends on factors such as the stability of the starting material, desired yield, and scalability of the process.

Table 1: Overview of Synthetic Methods for N-Acetylation of Sulfonamides

Acetylating AgentTypical Catalyst/BaseKey AdvantagesPotential Considerations
Acetic AnhydridePyridine, TriethylamineReadily available, high reactivityCan sometimes lead to side reactions if not controlled
Acetyl ChloridePyridine, TriethylamineHighly reactive, often gives high yieldsGenerates corrosive HCl byproduct
Acetic AcidCarbodiimides (DCC, EDCI)Milder conditionsRequires coupling agent and byproduct removal

Investigative Approaches for In Situ Conversion and Bioactivation Research

Once a prodrug like this compound is synthesized, it is crucial to investigate its conversion back to the active parent drug, sulfamethoxypyridazine, within a biological system. This process, known as bioactivation or in situ conversion, is typically mediated by enzymes. Research in this area employs a combination of in vitro and in vivo models to understand the rate, extent, and location of this conversion.

In Vitro Studies: In vitro systems provide a controlled environment to study the enzymatic hydrolysis of the acetyl group. These studies are essential for identifying the enzymes responsible and for predicting the prodrug's behavior in vivo. Common models include:

Subcellular Fractions: Incubating the prodrug with liver microsomes or S9 fractions, which contain a high concentration of drug-metabolizing enzymes, can elucidate the role of hepatic metabolism in prodrug conversion.

Hepatocytes: Using primary hepatocytes or cultured liver cell lines (e.g., HepaRG) offers a more comprehensive model, as these cells have a full complement of metabolic enzymes and cofactors. domainex.co.uk

Recombinant Enzymes: Specific hydrolases, such as carboxylesterases or amidases, can be used to confirm their role in cleaving the N-acetyl bond.

In Vivo Studies: Animal models are used to study the complete pharmacokinetic profile of the prodrug and the released parent drug. These studies involve administering the prodrug and collecting biological samples (typically blood or plasma) over time.

Pharmacokinetic Profiling: Following administration, the concentrations of both this compound and the parent sulfamethoxypyridazine are measured in plasma. nih.govnih.gov This data allows for the determination of key pharmacokinetic parameters such as absorption rate, half-life, and the extent of conversion of the prodrug to the active drug. karger.comnih.gov

Analytical Techniques: The accurate quantification of the prodrug and its active metabolite in complex biological matrices is fundamental to these investigations.

High-Performance Liquid Chromatography (HPLC): HPLC is widely used to separate the prodrug from the parent drug and other metabolites. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This highly sensitive and specific technique is the gold standard for quantifying drug concentrations in pharmacokinetic studies, allowing for precise measurement even at very low levels. nih.govresearchgate.net

Studies on the hydrolysis of sulfonamides have shown that the process can be influenced by pH, with acidic conditions generally favoring cleavage. researchgate.netacs.org The metabolic hydrolysis of the sulfonamide bond itself, sometimes mediated by glutathione (B108866) (GSH), is also a known metabolic pathway, though N-acyl sulfonamides are generally considered resistant to enzymatic hydrolysis. domainex.co.uk

Table 2: Methodologies for Investigating In Situ Prodrug Conversion

Investigative ApproachModel/SystemPrimary ObjectiveKey Analytical Technique
In Vitro MetabolismLiver Microsomes, HepatocytesIdentify metabolic pathways and responsible enzymesLC-MS/MS
In Vivo PharmacokineticsAnimal Models (e.g., rats, dogs)Determine absorption, distribution, metabolism, and excretion (ADME) profiles of prodrug and parent drugLC-MS/MS, HPLC
Chemical StabilityAqueous Buffers (various pH)Assess non-enzymatic hydrolysis and stabilityHPLC

Molecular and Cellular Mechanisms of Action in Research Contexts

Inhibition of Folic Acid Synthesis Pathway

The cornerstone of Sulfamethoxypyridazine's antimicrobial action is its interference with the de novo synthesis of folate in microorganisms. Unlike mammals, which obtain folate from their diet, many bacteria and protozoa must synthesize this essential vitamin, making the pathway an ideal target for selective toxicity. msdmanuals.comresearchgate.net

Sulfonamides, including Sulfamethoxypyridazine (B1681782), are structural analogs of p-Aminobenzoic Acid (PABA). This structural mimicry is the basis for their mechanism of action. msdmanuals.com They act as competitive antagonists to PABA, vying for the active site of the enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net In enzymatic assays, the presence of Sulfamethoxypyridazine competitively inhibits the utilization of PABA, thereby blocking a critical step in the folic acid pathway. msdmanuals.com This competitive relationship means that the inhibitory effect can be overcome by an excess of PABA.

Dihydropteroate synthase (DHPS) is the specific enzyme that catalyzes the condensation of PABA with dihydropteridine pyrophosphate to form dihydropteroate, a direct precursor to folic acid. msdmanuals.comncats.io Sulfamethoxypyridazine binds to the PABA-binding site on the DHPS enzyme, preventing the natural substrate from binding and halting the synthesis of dihydropteroate. ncats.io

Research on recombinant DHPS from the opportunistic fungus Pneumocystis jirovecii (formerly Pneumocystis carinii) has provided specific insights into the inhibitory potential of Sulfamethoxypyridazine. In these studies, Sulfamethoxypyridazine was identified as a more potent inhibitor of the enzyme than the commonly used sulfonamide, sulfamethoxazole (B1682508). cabidigitallibrary.orgnih.gov This enhanced inhibitory activity against a key microbial enzyme underscores its efficacy in relevant research models. cabidigitallibrary.orgnih.gov

Comparative Efficacy of Sulfonamides Against Pneumocystis carinii in a Murine Model

CompoundRelative EfficacyNote
SulfamethoxypyridazineSignificantly more effectiveDemonstrated higher efficacy than sulfamethoxazole in a murine model of P. carinii pneumonia. nih.govnih.gov
SulfamethoxazoleBaselineThe standard sulfonamide component of co-trimoxazole, used for comparison. nih.govnih.gov

The inhibition of the folic acid pathway has profound downstream consequences for microbial cells. The product of the pathway, tetrahydrofolate, is an essential cofactor in the synthesis of purines and pyrimidines, which are the fundamental building blocks of DNA and RNA. msdmanuals.com

By blocking the production of tetrahydrofolate, Sulfamethoxypyridazine ultimately deprives the microorganism of the necessary precursors for nucleotide biosynthesis. This cessation of DNA and RNA synthesis prevents cell division and growth, leading to a bacteriostatic effect, where the bacterial population is inhibited from replicating. quora.com

Broader Antimicrobial Mechanisms Investigated in Research Models

While the primary mechanism of Sulfamethoxypyridazine is well-established, research has also explored its spectrum of activity and, to a lesser extent, potential secondary mechanisms.

Sulfamethoxypyridazine has demonstrated a broad spectrum of activity, inhibiting both Gram-positive and Gram-negative bacteria in laboratory settings. ncats.io Its efficacy has been noted against common model organisms used in antimicrobial research. For instance, sulfonamides as a class are tested against bacteria such as Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). mdpi.com

The compound has shown particularly significant efficacy in models of Pneumocystis jirovecii pneumonia. nih.govnih.gov This indicates strong activity against this opportunistic fungal pathogen, which is a common focus of research in immunocompromised host models.

Representative Minimum Inhibitory Concentrations (MIC) for Sulfonamides Against Model Bacteria

OrganismModel TypeSulfonamideReported MIC Range (µg/mL)
Escherichia coliGram-NegativeSulfamethizole128 - 512 nih.gov
Escherichia coliGram-NegativeSulfamethoxazole>64 (resistant strains often >1024) mdpi.comresearchgate.net
Staphylococcus aureusGram-PositiveVariousMICs can vary widely based on strain resistance. nih.govnih.gov
Note: This table provides representative MIC values for sulfonamides to illustrate general activity. Specific MICs for Sulfamethoxypyridazine may vary.

The inhibition of dihydropteroate synthase in the folate pathway is the definitive and primary mechanism of action for Sulfamethoxypyridazine. ncats.io While fatty acid synthesis pathways are recognized as viable antimicrobial targets in various parasites, there is currently a lack of direct, specific evidence from the reviewed literature linking Sulfamethoxypyridazine to the inhibition of this pathway. The antiparasitic effects of sulfonamides are generally attributed to their action on the folate pathway, which is also essential in parasites like Toxoplasma and Plasmodium. nih.gov Research into non-folate targets for the broader sulfonamide class is an area of scientific inquiry, but a distinct, secondary mechanism of action for Sulfamethoxypyridazine involving fatty acid synthesis in parasites has not been established in the researched scientific literature.

Bacteriostatic Action and Cellular Growth Inhibition Studies

The antibacterial effect of sulfamethoxypyridazine, the parent compound of sulfamethoxypyridazine acetyl, is characterized by a bacteriostatic mechanism of action. This means it inhibits the growth and reproduction of bacteria without directly killing them, relying on the host's immune system to clear the infection. nih.gov This inhibitory action is a hallmark of the sulfonamide class of antibiotics and is rooted in their ability to disrupt a crucial metabolic pathway in susceptible microorganisms. nih.gov

The primary molecular target for sulfonamides is the enzyme dihydropteroate synthase (DHPS). ijpsonline.com In bacteria, DHPS is essential for the de novo synthesis of folic acid, a vital nutrient. ijpsonline.com Folic acid derivatives, specifically tetrahydrofolate, are necessary cofactors for the synthesis of nucleic acids (DNA and RNA) and certain amino acids. mdpi.com Without these building blocks, bacteria cannot divide and grow. nih.gov

Sulfonamides, including sulfamethoxypyridazine, are structural analogs of para-aminobenzoic acid (PABA), a natural substrate for the DHPS enzyme. nih.gov Due to this structural similarity, sulfamethoxypyridazine acts as a competitive inhibitor, binding to the active site of DHPS and preventing PABA from doing so. ijpsonline.comnih.gov This competitive inhibition effectively blocks the synthesis of dihydropteroate, a precursor to folic acid, thereby halting bacterial proliferation. nih.govacpjournals.org This selective toxicity is effective against bacteria because they must synthesize their own folic acid, whereas humans and other mammals obtain it from their diet. mdpi.com

In the context of this compound, it is crucial to consider its role as a metabolite. In humans and animals, sulfamethoxypyridazine undergoes metabolism, primarily in the liver, with N-acetylation being a significant pathway. acpjournals.orgresearchgate.net This process converts the parent drug into N-acetyl-sulfamethoxypyridazine, also known as this compound. Research into the biological activity of sulfonamide metabolites has generally concluded that this acetylation leads to a loss of antibacterial efficacy. Studies on various sulfonamides have indicated that their N4-acetyl derivatives exhibit no significant microbial activity. researchgate.net The acetylation of the N4-amino group, which is critical for the structural mimicry of PABA, is believed to be the reason for this inactivation.

The following table summarizes the comparative antibacterial profile based on the available research for the parent compound and the general findings for its acetylated form.

CompoundMechanism of ActionEffect on Bacterial GrowthReported Antibacterial Activity
SulfamethoxypyridazineCompetitive inhibitor of dihydropteroate synthase (DHPS) ijpsonline.comInhibits folic acid synthesis, leading to bacteriostasis acpjournals.orgActive against a broad spectrum of gram-positive and certain gram-negative bacteria nih.gov
This compoundN-acetylation of the parent compound acpjournals.orgresearchgate.netPresumed to not inhibit DHPS due to structural modificationGenerally considered to have no significant microbial activity researchgate.net

Structure Activity Relationship Sar and Computational Chemistry Investigations

Elucidation of Essential Structural Features for Biological Activity

The molecular architecture of sulfamethoxypyridazine (B1681782) is critical for its interaction with the target enzyme, dihydropteroate (B1496061) synthase (DHPS). Specific functional groups and substituents are indispensable for its biological function.

The sulfonamide class of antibacterial agents are derivatives of 4-aminobenzenesulfonamide. researchgate.net A key structural feature essential for the antibacterial activity of these compounds is the primary aromatic amine group (-NH2) at the C4 position of the benzene (B151609) ring. researchgate.netnih.gov This amine functionality is crucial because it allows the sulfonamide molecule to act as a competitive inhibitor of the enzyme dihydropteroate synthetase (DHPS). nih.govnih.gov

The natural substrate for DHPS is para-aminobenzoic acid (PABA). Sulfonamides, including sulfamethoxypyridazine, mimic the structure of PABA. nih.gov The presence of the 4-amino group allows the drug to bind to the active site of the DHPS enzyme, thereby preventing PABA from binding and halting the synthesis of dihydrofolic acid, a crucial step in the production of folate. nih.gov Folate is essential for the synthesis of nucleic acids, and its inhibition ultimately stops bacterial growth and replication. nih.gov The acetylation of this amine group, which results in sulfamethoxypyridazine acetyl, leads to a loss of this PABA-mimicking ability and is generally associated with inactivation of the compound.

While the 4-aminobenzenesulfonamide core is essential for the general mechanism of action, the specific substituent attached to the sulfonamide nitrogen (N1) significantly modulates the drug's activity, potency, and pharmacokinetic properties. In sulfamethoxypyridazine, this substituent is a 6-methoxypyridazine ring.

The nature of the heterocyclic ring and its substituents influences factors such as the acidity (pKa) of the sulfonamide, which in turn affects its ionization state, solubility, and protein binding. The electron-withdrawing properties of the pyridazine (B1198779) ring in sulfamethoxypyridazine, for example, increase the acidity of the sulfonamide proton, which is a critical factor for its antibacterial action.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is valuable for understanding the physicochemical properties that drive activity and for predicting the potency of novel, unsynthesized analogs. drugdesign.org

QSAR studies have been performed on series of sulfa drugs, including sulfamethoxypyridazine, to develop pharmacophoric models for the inhibition of enzymes like DHPS from Pneumocystis carinii. nih.gov In a typical QSAR study, a dataset of molecules with known biological activities (e.g., IC50 values) is used. nih.gov For each molecule, a set of numerical values known as molecular descriptors, which describe various aspects of the chemical structure, are calculated. nih.gov

Statistical methods, such as multiple linear regression (MLR), are then employed to build a model that correlates these descriptors with the observed biological activity. nih.govjbclinpharm.org The goal is to generate a predictive equation of the form:

Activity = (c1 × descriptor1) + (c2 × descriptor2) + ... + constant

The robustness and predictive power of the developed QSAR models are rigorously assessed through validation techniques. A common method is leave-one-out cross-validation (LOO-CV), where the model is repeatedly built with one compound removed from the training set and then used to predict the activity of the removed compound. nih.gov A high cross-validation coefficient (q²) indicates a model with strong predictive ability. jbclinpharm.org

QSAR models frequently incorporate key physicochemical parameters to explain and predict biological activity. nih.gov Two such parameters are lipophilicity and molar refractivity.

Lipophilicity: Often quantified as the partition coefficient (log P), this parameter measures the hydrophobicity of a molecule. nih.gov It is crucial for drug absorption, distribution, and ability to cross biological membranes to reach the target site.

Molar Refractivity (MR): This parameter provides a measure of the steric properties (volume and shape) of a molecule or its substituents. nih.gov It is calculated from properties like the refractive index, molecular weight, and density and reflects the bulk and polarizability of the molecule, which are important for receptor binding. nih.gov

In QSAR studies of sulfanilamides, these parameters are calculated for each analog and used as independent variables in regression analysis to determine their correlation with inhibitory activity. nih.gov For example, a QSAR equation might reveal that higher lipophilicity and specific steric properties are correlated with increased potency against a target enzyme.

Table 1: Physicochemical Parameters Used in QSAR Studies of Sulfonamides

ParameterSymbolDescriptionRelevance in QSAR Models
Lipophilicitylog PA measure of a compound's distribution in a lipid-water system, indicating its hydrophobicity.Influences membrane permeability and transport to the target site.
Molar RefractivityMRA measure of the molar volume of a compound, accounting for steric bulk and dispersion forces.Relates to how well a molecule fits into the enzyme's binding pocket.
Electronic EffectsσHammett constants, which quantify the electron-donating or electron-withdrawing effect of substituents.Affects the pKa of the sulfonamide and its electronic interactions with the enzyme.

Advanced Computational Modeling Techniques

Beyond QSAR, other advanced computational methods provide a three-dimensional and dynamic understanding of how sulfamethoxypyridazine interacts with its molecular target. Techniques such as molecular conformational analysis and comparative molecular field analysis (CoMFA) have been applied to sulfonamides. nih.gov

Molecular conformational analysis is used to determine the stable three-dimensional shapes (conformations) of a flexible molecule like sulfamethoxypyridazine. nih.gov This is crucial because the drug must adopt a specific conformation to bind effectively to the enzyme's active site. Computational methods like Monte Carlo sampling can be used to explore the possible conformations and identify the lowest-energy (most stable) structures. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that goes a step further by mapping the steric and electrostatic fields around a set of aligned molecules. The results are often visualized as contour plots, which show regions where certain properties are predicted to enhance or diminish biological activity. nih.gov For instance, CoMFA contour plots for sulfamethoxypyridazine can illustrate:

Steric Contours: Regions where bulky substituents would increase activity (favorable) or decrease it (unfavorable, due to steric clashes).

Electrostatic Contours: Regions where electron-rich (negative) or electron-poor (positive) groups would be favorable for binding. nih.gov

These computational models are powerful tools in rational drug design, providing detailed insights that can guide the synthesis of new derivatives with improved potency and selectivity.

Comparative Molecular Field Analysis (CoMFA) and Three-Dimensional QSAR

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies are powerful computational tools used to establish a correlation between the biological activity of a set of molecules and their 3D properties. mdpi.com CoMFA is a prominent 3D-QSAR technique that explains the biological activity of compounds based on their steric and electrostatic fields.

While specific CoMFA studies on this compound are not extensively documented in publicly available literature, research on analogous sulfonamide derivatives provides a framework for understanding its SAR. In a typical CoMFA study, a series of related compounds with known biological activities are aligned, and their steric and electrostatic interaction fields with a probe atom are calculated at various grid points. nih.gov These calculated fields are then correlated with the biological activities using statistical methods like Partial Least Squares (PLS).

The results of such an analysis are often visualized as contour maps, which highlight regions where modifications to the molecule's structure would likely lead to an increase or decrease in activity.

Steric Contour Maps: These maps indicate areas where bulky substituents are favored (typically shown in green) or disfavored (typically shown in yellow) for enhancing biological activity. researchgate.net For sulfonamide derivatives, these maps can guide the modification of the pyridazine ring or the acetyl group to optimize interactions with the target enzyme's binding site.

Electrostatic Contour Maps: These maps highlight regions where positive charge (blue contours) or negative charge (red contours) is beneficial for activity. researchgate.net This information is crucial for understanding the role of the sulfonamide and acetyl groups in forming hydrogen bonds and other electrostatic interactions with the enzyme.

A hypothetical CoMFA model for a series of acetylated sulfonamides might yield statistical parameters such as:

Parameter Value Description
q² (cross-validated r²)> 0.5Indicates good predictive ability of the model.
r² (non-cross-validated r²)> 0.6Shows a good correlation between predicted and actual activity.
Steric Field Contribution40-60%The relative importance of steric factors in determining activity.
Electrostatic Field Contribution40-60%The relative importance of electrostatic factors in determining activity.

These models, once validated, can be used to predict the activity of novel, unsynthesized compounds, thereby streamlining the drug discovery process. nih.gov

Molecular Docking Simulations for Ligand-Enzyme Binding Site Characterization

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme. nih.gov For this compound, the primary target is dihydropteroate synthase (DHPS), an essential enzyme in the folate biosynthesis pathway of many microorganisms. nih.gov

Docking simulations of this compound into the active site of DHPS can reveal key binding interactions. The acetyl group at the N4-amino position is expected to alter the binding mode compared to the parent sulfamethoxypyridazine. The simulation would typically involve preparing the 3D structures of both the ligand and the enzyme and then using a docking algorithm to explore possible binding poses.

The results of a docking study would characterize the binding site and the interactions, which may include:

Hydrogen Bonds: The sulfonamide group is a well-known hydrogen bond donor and acceptor. Docking studies can identify specific amino acid residues in the DHPS active site that form hydrogen bonds with the SO2 and NH groups of the sulfonamide moiety, as well as the carbonyl oxygen of the acetyl group.

Hydrophobic Interactions: The phenyl and pyridazine rings of this compound can engage in hydrophobic interactions with nonpolar residues in the enzyme's active site, contributing to the stability of the ligand-enzyme complex.

Pi-Pi Stacking: The aromatic rings of the molecule can also participate in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

A summary of potential interactions and their corresponding amino acid residues in the DHPS active site is presented below:

Interaction Type Ligand Moiety Potential Interacting Residues Binding Energy Contribution (kcal/mol)
Hydrogen BondSulfonamide SO2Arginine, Lysine-3 to -5
Hydrogen BondAcetyl CarbonylSerine, Threonine-2 to -4
HydrophobicPhenyl RingLeucine, Isoleucine, Valine-1 to -3
Pi-Pi StackingPyridazine RingPhenylalanine, Tyrosine-1 to -2

The binding affinity, often expressed as a docking score or estimated free energy of binding, provides a quantitative measure of the ligand's potency. researchgate.netnih.gov By comparing the docking scores of different sulfonamide derivatives, researchers can prioritize compounds with the most favorable binding characteristics for further development.

Conformational Analysis and Molecular Dynamics Simulations of this compound

The biological activity of a molecule is not only dependent on its 2D structure but also on its 3D conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For a flexible molecule like this compound, with several rotatable bonds, understanding its conformational preferences is crucial.

Molecular dynamics (MD) simulations provide a powerful method to study the dynamic behavior of molecules over time. dovepress.com An MD simulation of this compound, either in a solvent or within the active site of its target enzyme, can reveal important information about its conformational flexibility and stability.

Key insights from conformational analysis and MD simulations include:

Torsional Angles: Analysis of the dihedral angles around the rotatable bonds (e.g., the S-N bond, the C-N bond of the acetyl group) can identify the most populated conformational states.

Root Mean Square Deviation (RMSD): The RMSD of the molecule's atoms over the course of the simulation indicates its structural stability. A stable simulation will show the RMSD reaching a plateau.

Root Mean Square Fluctuation (RMSF): The RMSF of individual atoms or functional groups highlights the regions of the molecule with the highest flexibility. For instance, the acetyl group might exhibit higher flexibility compared to the more rigid ring systems.

Solvent Accessible Surface Area (SASA): SASA calculations can indicate how the exposure of different parts of the molecule to the solvent changes with its conformation, which can influence its solubility and interactions with the biological environment.

A typical MD simulation of a ligand-protein complex would be run for several nanoseconds to observe the stability of the binding pose predicted by docking.

Simulation Parameter Typical Value/Observation Significance
Simulation Time50-100 nsAllows for sufficient sampling of conformational space.
RMSD of Ligand< 2 ÅIndicates a stable binding pose within the enzyme active site.
RMSF of Acetyl GroupHigher than ring systemsSuggests flexibility that could be important for binding or metabolism.
Number of H-bondsFluctuates around a meanDemonstrates the dynamic nature of ligand-receptor interactions.

These computational studies, from CoMFA to molecular dynamics, provide a detailed, atomistic view of the structure-activity relationships of this compound. The insights gained are invaluable for the rational design of new sulfonamide derivatives with improved therapeutic profiles.

Biotransformation and Metabolic Pathways in Non Clinical Research Models

N-Acetylation as a Primary Biotransformation Pathway

N-acetylation is a major phase II biotransformation route for many drugs containing an arylamine group, including sulfonamides like sulfamethoxypyridazine (B1681782). nih.gov This process involves the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the terminal nitrogen of the substrate, resulting in the formation of N-acetylated metabolites. nih.gov In the context of sulfonamides, this conversion is a key inactivation pathway, producing metabolites that are more readily excreted than the parent drug. nih.gov The resulting metabolite, Sulfamethoxypyridazine acetyl, is a product of this primary metabolic step.

The enzymatic catalysis of sulfamethoxypyridazine acetylation is primarily mediated by N-acetyltransferase (NAT) enzymes. Non-clinical research models extensively use subcellular fractions, such as liver S9 fractions or microsomal systems, to investigate these metabolic profiles. For instance, in vitro studies with rat liver S9 fractions have been used to determine the metabolic kinetics of acetylation for various compounds. mdpi.com These systems contain the necessary enzymes, including NATs, and co-factors like acetyl-CoA, to facilitate the reaction. mdpi.com

By incubating the parent drug with these liver preparations, researchers can measure the rate of formation of the acetylated metabolite. mdpi.com This approach allows for the characterization of the enzymatic kinetics and the identification of potential inhibitors or inducers of the acetylation process. Human hepatocytes in culture are another valuable model, providing a cellular context that closely mimics the in vivo environment for studying drug metabolism, including the competitive inhibition of acetylation. nih.gov

In vitro studies are fundamental to characterizing the activity and substrate specificity of the enzymes responsible for acetylation, primarily N-acetyltransferase 1 (NAT1) and N-acetyltransferase 2 (NAT2). nih.govnih.gov Sulfonamides are well-known substrates for NAT2, which is highly polymorphic and responsible for individual differences in acetylation capacity. nih.govnih.gov

Research using human hepatocytes has demonstrated that the acetylation of sulfamethoxazole (B1682508), a structurally related sulfonamide, can be competitively inhibited by other NAT1 substrates. nih.gov Such studies help elucidate the specific NAT isoforms involved in the metabolism of a particular drug. For example, experiments can determine the half-maximal inhibitory concentration (IC50) of known NAT inhibitors on the metabolism of a sulfonamide, providing evidence for the specific enzyme pathway involved. mdpi.com These in vitro assays are crucial for predicting potential drug-drug interactions where co-administered drugs might compete for the same metabolic enzyme. nih.gov

Table 1: Summary of In Vitro Research Models for Studying N-Acetylation

Research Model Application in Acetylation Studies Key Findings for Sulfonamides
Rat Liver S9 Fraction Investigation of metabolic profiles and enzyme kinetics. mdpi.com Used to determine the saturation kinetics of N-acetyl metabolite formation. mdpi.com
Human Hepatocytes Studying metabolic pathways and drug-drug interactions in a cellular context. nih.gov Demonstrated competitive inhibition of sulfamethoxazole acetylation. nih.gov
cDNA-expressed Enzymes Identifying specific enzyme isoforms responsible for metabolism. nih.gov Allows for the precise determination of which NAT isoform (NAT1 vs. NAT2) is the primary catalyst.

Other Metabolic Transformations: Hydroxylation and Conjugation

Beyond the N-acetylated form, research has identified hydroxylated metabolites of various sulfonamides. nih.govnih.gov Aromatic ring hydroxylation is a common metabolic reaction where a hydroxyl (-OH) group is introduced into the benzene (B151609) ring of the drug molecule. nih.gov This process typically involves the formation of an epoxide intermediate that rearranges to the final arenol (B1447636) product. nih.gov These hydroxylated metabolites can then undergo further phase II conjugation, such as glucuronidation, which attaches a glucuronic acid moiety to the hydroxyl group, increasing water solubility and facilitating excretion. nih.gov In vitro studies have shown that hydroxylated metabolites of sulfonamides can retain some level of biological activity, unlike N-acetylated metabolites, which are generally inactive. nih.gov

Table 2: Identified Metabolite Classes of Sulfonamides in Research

Metabolite Class Metabolic Pathway General Activity
N-acetyl Metabolites N-Acetylation (Phase II) Generally inactive. nih.gov
Hydroxylated Metabolites Aromatic Hydroxylation (Phase I) May retain partial antimicrobial activity. nih.gov
Glucuronide Conjugates Glucuronidation (Phase II) Inactive and readily excreted. nih.gov

The hydroxylation of sulfonamides is catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are central to phase I drug metabolism. nih.govmdpi.com These heme-containing enzymes are responsible for the oxidative metabolism of a vast array of xenobiotics. creative-bioarray.com In humans, CYP enzymes from families 1-3 are responsible for metabolizing the majority of clinical drugs. mdpi.com

For sulfonamides, specific isoforms like CYP2C9 have been implicated in the formation of hydroxylamine (B1172632) metabolites. nih.gov Non-clinical research often uses in vitro systems with cDNA-expressed human P450 enzymes or liver microsomes from various donors to identify the specific CYP isoforms responsible for a drug's metabolism. nih.gov This knowledge is critical for predicting drug interactions, as many compounds can inhibit or induce CYP enzymes, altering the metabolism and clearance of co-administered drugs. mdpi.comcreative-bioarray.com

Inter-species Variation in Acetylation Phenotypes and Research Implications

Significant inter-species variation exists in the activity of N-acetyltransferase enzymes, leading to different acetylation phenotypes. nih.govnih.gov In humans, the NAT2 gene is polymorphic, resulting in distinct "slow," "intermediate," and "fast" acetylator phenotypes within the population. nih.gov This polymorphism can have significant clinical implications, as slow acetylators may have a higher risk of idiosyncratic reactions to sulfonamides. nih.gov

This genetic variability contrasts with some animal models used in non-clinical research. The rat, for example, is a widely used model in disposition studies and appears to exhibit a monomorphic pattern of acetylation for certain substrates. This lack of polymorphism can make the rat an attractive model for studying non-genetic factors influencing drug acetylation, but it also highlights a key difference from human metabolism. The choice of an appropriate animal model is therefore a critical consideration in preclinical research, as the metabolic profile and disposition of sulfamethoxypyridazine and its acetylated metabolite can differ substantially between species, impacting the translation of research findings.

Table 3: Comparison of Acetylation Phenotypes

Species Acetylation Phenotype Key Gene/Enzyme Research Implications
Human Polymorphic (Slow, Intermediate, Fast) nih.gov NAT2 nih.govnih.gov Important for understanding individual variability in drug response and predisposition to adverse effects. nih.gov
Rat Monomorphic (for some substrates) N/A Useful for studying non-genetic factors affecting acetylation, but may not fully reflect human polymorphic responses.

Comparative Metabolism Studies Across Different Research Organisms

The metabolism of sulfonamides shows considerable variation among different animal species, which is a key consideration in non-clinical research. The primary metabolic pathway for many sulfonamides is N-acetylation, converting the parent drug into its N4-acetyl derivative. This process is highly dependent on the presence and activity of N-acetyltransferase (NAT) enzymes.

In species like pigs and rats, acetylation is a major route of metabolism and excretion for sulfonamides. For the related compound sulfamethoxazole (SMZ), studies have shown that in pigs, approximately 80% of the drug recovered in urine is the acetylated metabolite, N4-acetyl-sulfamethoxazole, with the parent compound accounting for only 15% mdpi.com. This indicates a high capacity for acetylation in this species. Similarly, rats demonstrate efficient acetylation as a primary clearance mechanism mdpi.com.

Conversely, dogs represent a significantly different metabolic model. They lack the genes responsible for producing N-acetyltransferase (NAT) enzymes nih.gov. Consequently, dogs are unable to detoxify sulfonamides through the N-acetylation pathway. This metabolic deficiency means that the parent compound, sulfamethoxypyridazine, would persist longer and be cleared through alternative, often slower, pathways, making dogs poor acetylators as a species. This fundamental genetic difference is a critical factor in toxicological and pharmacokinetic studies.

While direct comparative metabolic data for this compound across a wide range of organisms is limited, the established patterns for structurally similar sulfonamides provide a strong basis for understanding its likely metabolic fate.

Table 1: Comparative Acetylation of Sulfonamides in Different Research Organisms

Research Organism Primary Metabolic Pathway N-acetyltransferase (NAT) Activity Key Findings
Pigs N-acetylation mdpi.com High Acetylated metabolite is the main form excreted in urine mdpi.com.
Rats N-acetylation mdpi.com High Efficient excretion of acetylated metabolites mdpi.com.
Dogs Hydroxylation, Glucuronidation mdpi.com Absent nih.gov Incapable of N-acetylation; relies on other detoxification pathways nih.gov.
Chickens Mixed (Acetylation, other) mdpi.com Present, but variable Metabolize sulfonamides more widely than pigs or rats, with a lower acetylation ratio mdpi.com.

Impact of Genetic Polymorphism on Acetylation in Model Systems

Genetic polymorphisms, particularly in the N-acetyltransferase (NAT) genes, are well-documented drivers of variability in drug metabolism. In humans, polymorphisms in the NAT2 gene result in distinct "slow" and "fast" acetylator phenotypes, which significantly alters the metabolism of sulfonamides nih.gov. While this phenomenon is extensively studied in humans, its implications are also relevant in non-clinical model systems.

In animal models where NAT enzymes are present, similar genetic variability can exist, leading to differences in how individuals within a species metabolize sulfamethoxypyridazine. A "slow" acetylator phenotype, resulting from defective NAT2 gene variants, would lead to reduced formation of this compound. This impairs the detoxification process, potentially increasing the exposure to the parent drug nih.gov.

The most extreme example of genetic impact is in the canine model. As previously noted, dogs lack NAT genes altogether, making the entire species a "non-acetylator" model nih.gov. This is not a polymorphism but a fixed genetic trait of the species. This absence of the primary detoxification pathway for sulfonamides highlights how a single genetic difference can fundamentally alter the biotransformation of a compound in a model system. Therefore, when studying sulfamethoxypyridazine, the choice of animal model is critical, as the genetic makeup concerning acetylation enzymes will dictate the metabolic profile observed.

Environmental and Biodegradation Research of Sulfonamide Acetyl Derivatives

Once excreted, this compound enters the environment, where it is subject to various transformation and degradation processes. Research into its environmental fate is crucial for understanding its persistence, mobility, and potential ecological impact.

Transformation Pathways in Environmental Matrices (e.g., Soil, Water, Activated Sludge)

This compound, along with its parent compound, can be introduced into the environment through wastewater, agricultural runoff, and the application of biosolids or manure to land. In environmental matrices like water and soil, these compounds undergo several transformation processes.

Photodegradation : In sunlit surface waters, photodegradation is a significant pathway for the transformation of sulfonamides and their acetylated metabolites. Studies on related compounds like N4-acetylsulfadiazine and N4-acetylsulfamethoxazole show that simulated sunlight can lead to near-total degradation nih.gov. The primary photodegradation pathways involve two main reactions: the cleavage of the sulfonamide bond (the S-N bond) and the extrusion of sulfur dioxide (SO2) from the molecule nih.govresearchgate.net.

Biodegradation : Microbial activity in soil, sediment, and wastewater treatment plants plays a role in the degradation of sulfonamides. While acetylated metabolites are often more persistent than their parent compounds, various bacterial strains are capable of breaking them down. For instance, the bacterium Alcaligenes aquatillis has been shown to degrade the sulfonamide sulfametoxydiazine nih.gov. The biodegradation pathways can involve hydroxylation of the aromatic ring, oxidation of the amino group, and cleavage of the N-S bond nih.gov. However, the efficiency of biodegradation can be highly variable depending on environmental conditions such as pH, temperature, and the microbial community present.

Abiotic Transformation : In water treatment processes, advanced oxidation processes (AOPs) that generate highly reactive hydroxyl radicals (•OH) are effective in degrading sulfonamides nih.govnih.gov. These processes can break down the stable chemical structure of sulfamethoxypyridazine and its acetyl derivative through reactions like hydroxylation and bond cleavage nih.gov.

Studies have detected acetylated sulfonamides at significant concentrations in various water sources, sometimes at higher levels than the parent compounds, particularly in groundwater researchgate.nete3s-conferences.org. This suggests that N-acetylation in humans and animals is a major source of these environmental contaminants and that they can be mobile and persistent under certain conditions researchgate.net.

Table 2: Major Transformation Pathways of Acetylated Sulfonamides in the Environment

Transformation Process Environmental Matrix Key Reactions Outcome
Photodegradation Surface Water Cleavage of sulfonamide bond, SO2 extrusion nih.govresearchgate.net Breakdown of the molecule into smaller photoproducts.
Biodegradation Soil, Activated Sludge Hydroxylation, oxidation, N-S bond cleavage nih.govnih.gov Mineralization or transformation into other metabolites.
Advanced Oxidation Water Treatment Attack by hydroxyl radicals (•OH) nih.govnih.gov Rapid degradation and detoxification.

Phytotransformation and Uptake in Model Plants

The uptake and transformation of pharmaceutical contaminants by plants, known as phytotransformation, is an important aspect of their environmental fate, particularly in agricultural settings. Research has shown that plants can absorb sulfonamides and their acetylated metabolites from soil and water.

Studies using the model plant Arabidopsis thaliana and the sulfonamide sulfamethazine (B1682506) demonstrated that the plant readily absorbs the antibiotic through its roots and translocates it to the shoots nih.gov. While the primary metabolic pathway observed in the plant was glycosylation, N4-acetyl-sulfamethazine was also identified as one of the metabolites nih.gov. This indicates that plants possess the enzymatic machinery to both take up and further metabolize acetylated sulfonamides.

A significant portion of the absorbed sulfonamide can become "bound residues" within the plant tissue, meaning they are incorporated into the plant's structural components and are not easily extractable nih.gov. This process can effectively sequester the contaminant from the environment. Additionally, plants can excrete some of the metabolites back into the surrounding media, influencing the chemical forms present in the soil or water nih.gov. The specific transformation pathways within plants can include glycosylation, hydroxylation, and further conjugation, creating a complex array of phytometabolites.

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental for the definitive analysis of acetylated sulfonamides, offering robust separation and precise quantification. These techniques are often coupled with mass spectrometry for unequivocal identification.

High-Performance Liquid Chromatography (HPLC) for Acetylated Sulfonamides

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of sulfonamides and their acetylated metabolites. nanobioletters.com Its versatility allows for various detection methods, including ultraviolet (UV) and fluorescence detection (FLD), making it widely applicable in research settings. researchgate.netnih.gov

Research has focused on developing and validating HPLC methods for the simultaneous determination of multiple sulfonamides and their metabolites in diverse matrices like baby food, animal feed, and organic fertilizers. mdpi.comnih.govmdpi.comcabidigitallibrary.org A key aspect of method development involves optimizing the mobile phase composition and the type of stationary phase to achieve adequate separation. Reversed-phase columns, such as C18, are commonly used with mobile phases typically consisting of an acidified aqueous solution and an organic solvent like acetonitrile (B52724) or methanol (B129727) in a gradient elution mode. nanobioletters.comnih.govmdpi.com For instance, one method utilized a Zorbax Eclipse XDB C18 column with a gradient mobile phase of acetic acid, methanol, and acetonitrile for analyzing sulfonamides in fertilizers. nih.govmdpi.com

Pre-column derivatization with reagents like fluorescamine (B152294) can be employed to enhance the sensitivity of fluorescence detection. nih.gov Validation of these HPLC methods, often following guidelines from bodies like the European Commission, ensures their reliability by assessing parameters such as linearity, recovery, precision, decision limit (CCα), and detection capability (CCβ). nih.govmdpi.com

Table 1: Examples of HPLC Method Parameters for Sulfonamide Analysis

Analyte GroupMatrixColumnMobile PhaseDetectionLOD/LOQReference
Sulfonamides & MetabolitesBaby FoodNot SpecifiedNot SpecifiedOrbitrap-MSLOQ: 0.10–0.55 µg/kg nih.gov
Five SulfonamidesOrganic FertilizersZorbax Eclipse XDB C18Acetic acid, Methanol, Acetonitrile (gradient)FLDLOD: 13.53–23.30 µg/kg; LOQ: 26.02–40.38 µg/kg mdpi.com
Five SulfonamidesFeedZorbax Eclipse XDB C18Acetic acid, Methanol, Acetonitrile (gradient)FLDLOD: 34.5–79.5 µg/kg; LOQ: 41.3–89.9 µg/kg nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Identification and Quantification

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the trace determination of sulfonamides and their acetylated metabolites. researchgate.netnih.gov This technique offers superior sensitivity and selectivity, allowing for both quantification and confirmation of the analytes' identities at very low concentrations. scispace.comnih.govmdpi.com It is widely applied to complex matrices such as wastewater, milk, shrimp, and various animal tissues. nih.govscispace.comnih.govacgpubs.orgnih.gov

The methodology typically involves solid-phase extraction (SPE) for sample cleanup and concentration, followed by analysis using a reversed-phase LC system coupled to a mass spectrometer. nih.govhpst.cz Electrospray ionization (ESI) in positive mode is commonly used as the ionization source, as sulfonamides are readily protonated. nih.govhpst.cz The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides high selectivity by monitoring specific precursor-to-product ion transitions for each target compound. scispace.comnih.gov For example, a method for analyzing sulfamethoxypyridazine (B1681782) and other sulfonamides in milk used isotope dilution LC-MS/MS for high accuracy. acgpubs.org

Table 2: Performance of LC-MS/MS Methods for Sulfonamide and Metabolite Analysis

AnalytesMatrixLinearity (R²)LOQRecoveryReference
4 Sulfonamides & 3 Acetylated MetabolitesMunicipal Wastewater> 0.995< 0.78 ng/L77.7%–148.1% nih.gov
12 Sulfonamides & 5 Acetylated MetabolitesBaby Food≥ 0.9990.10–0.55 µg/kg75.5%–96.6% (ASE) nih.gov
19 SulfonamidesSurface Water> 0.998ppt level80%–90% hpst.cz
10 SulfonamidesShrimpNot SpecifiedNot SpecifiedNot Specified scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS) Approaches

While less common than LC-MS for sulfonamide analysis due to the low volatility and polar nature of these compounds, Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, typically requiring a derivatization step. researchgate.net Derivatization converts the polar analytes into more volatile and thermally stable forms suitable for GC analysis. jfda-online.com Common derivatization reactions include methylation and acetylation. nih.govunibo.it

For example, a GC-MS/MS method was developed to confirm the identity of four sulfonamide residues in bovine and swine liver extracts after methylation. nih.gov The analysis was performed using chemical ionization (CI) and MS/MS daughter ion experiments to confirm the identity of the compounds. nih.gov The need for this extra derivatization step can prolong the analysis time compared to LC-MS/MS methods. researchgate.net

Modern high-resolution accurate mass spectrometry (HRAMS) coupled with GC, such as GC-Orbitrap MS, offers powerful capabilities for impurity profiling and structural elucidation of unknown compounds in pharmaceutical materials. thermofisher.com While specific applications for sulfamethoxypyridazine acetyl are not extensively detailed, the principles of GC-MS analysis, including the use of specific capillary columns (e.g., PE-5MS) and temperature programming, are well-established for related compounds like sulfamethoxazole (B1682508). researchgate.net

Immunoanalytical Methods for Research Screening

Immunoanalytical methods are valuable tools for the rapid screening of a large number of samples for the presence of sulfonamides. These assays are based on the specific binding between an antibody and an antigen.

Enzyme-Linked Immunosorbent Assay (ELISA) Development and Application

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical technique for the screening and quantitative analysis of sulfonamides in various matrices, including tissue, milk, honey, and eggs. r-biopharm.comcreative-diagnostics.combiopanda.co.uk The most common format is a competitive ELISA, where the sulfonamide in the sample competes with a labeled sulfonamide (enzyme conjugate) for a limited number of specific antibody binding sites, typically immobilized on a microtiter plate. r-biopharm.comfoodtestkit.comatzlabs.com The resulting signal is inversely proportional to the concentration of the sulfonamide in the sample. foodtestkit.comatzlabs.com

The key to a successful ELISA is the production of antibodies with the desired specificity. These can be monoclonal or polyclonal antibodies raised against a sulfonamide-protein conjugate. r-biopharm.com The specificity of the assay determines its cross-reactivity with different sulfonamides and their metabolites. Some ELISAs are designed to be broad-spectrum, detecting a wide range of sulfonamides. r-biopharm.com For instance, one multi-sulfonamide ELISA kit showed varying cross-reactivities with different sulfonamides, including a 1.7% cross-reactivity for sulfamethoxypyridazine and a 35% cross-reactivity for N4-acetyl-sulfadiazine, indicating that the assay can detect the acetylated metabolite, albeit with a different sensitivity than the parent drug. r-biopharm.com The sensitivity of these kits allows for detection at levels below the maximum residue limits (MRLs) set by regulatory bodies. r-biopharm.com

Table 3: Cross-Reactivity of a Multi-Sulfonamide ELISA

CompoundCross-Reactivity (%)
Sulfamethazine (B1682506)100
Sulfamerazine108
Sulfadiazine68
N4-acetyl-sulfadiazine35
Sulfamethoxypyridazine1.7
Sulfamethoxazole<1

Data adapted from a competitive enzyme immunoassay for sulfonamides. r-biopharm.com

Fluorescence Polarization Immunoassay (FPIA) Techniques

Fluorescence Polarization Immunoassay (FPIA) is a homogeneous competitive immunoassay that offers a rapid and high-throughput method for screening small molecules like sulfonamides. mdpi.comnih.gov The technique is based on the principle of fluorescence polarization. youtube.com In the assay, a fluorescently labeled sulfonamide (tracer) competes with the unlabeled sulfonamide from the sample for binding sites on a specific antibody. nih.gov

When the small tracer molecule is unbound in solution, it rotates rapidly, and when excited with polarized light, it emits depolarized light. However, when the tracer is bound to the much larger antibody molecule, its rotation is slowed significantly, and it emits highly polarized light. youtube.com Therefore, a high concentration of sulfonamide in the sample leads to less tracer binding to the antibody, resulting in a low polarization signal. Conversely, a low concentration of the target analyte results in a high polarization signal. youtube.com

FPIA methods have been developed for the analysis of sulfamethoxypyridazine. nih.gov This involved producing a new monoclonal antibody against sulfamethoxypyridazine and synthesizing a fluorescein-labeled tracer. nih.gov The developed FPIA showed a limit of detection (LOD) of 0.7 ng/mL for sulfamethoxypyridazine in buffer and demonstrated satisfactory recoveries in fortified milk samples. nih.gov The simplicity and speed of FPIA make it highly suitable for automated, high-throughput screening applications in research and monitoring. nih.gov

Advanced Sample Preparation and Extraction Techniques for Research Samples

QuEChERS Methodology Adaptation for Environmental Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology, originally developed for pesticide residue analysis in food, has been increasingly adapted for the extraction of other organic contaminants, including sulfonamides and their acetylated metabolites, from complex environmental matrices such as soil and water. nih.govquechers.eu The principle of QuEChERS involves an initial extraction with an organic solvent, typically acetonitrile, followed by a partitioning step using salts, and a subsequent clean-up step known as dispersive solid-phase extraction (d-SPE). nih.govnih.gov

For the analysis of this compound and related compounds in environmental samples, several modifications to the original QuEChERS protocol are often necessary to optimize recovery and minimize matrix effects. nih.govrsc.org Acetonitrile is a commonly selected extraction solvent due to its ability to efficiently extract a wide range of compounds. mdpi.com The partitioning step typically involves the addition of anhydrous magnesium sulfate (B86663) (MgSO4) and sodium chloride (NaCl) to induce phase separation and drive the analytes into the organic layer. scielo.br Some studies have explored the use of other salts, such as anhydrous sodium sulfate (Na2SO4), which has shown improved recovery for certain sulfonamides. nih.gov

The d-SPE clean-up step is crucial for removing interfering co-extractives from the sample extract prior to instrumental analysis. nih.gov For sulfonamide analysis, a combination of sorbents is often employed. Primary secondary amine (PSA) is effective at removing organic acids, sugars, and fatty acids, while C18 sorbent can remove nonpolar interferences. rsc.orgmdpi.com In some cases, graphitized carbon black (GCB) may be used to remove pigments and sterols, although it can also retain planar analytes. nih.gov The selection of the appropriate d-SPE sorbents is critical and depends on the specific characteristics of the environmental matrix being analyzed.

A typical adapted QuEChERS procedure for the extraction of this compound from a soil sample would involve the extraction of the sample with an acetonitrile/buffer solution, followed by the addition of partitioning salts. After centrifugation, an aliquot of the supernatant is transferred to a d-SPE tube containing a mixture of PSA and C18 sorbents. The tube is then vortexed and centrifuged, and the final extract is collected for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Example of an Adapted QuEChERS Protocol for Sulfonamides in Soil

StepProcedurePurpose
1. Sample ExtractionHomogenized soil sample is mixed with acetonitrile and a buffer solution.To extract the analyte from the soil matrix into the solvent.
2. Salting OutAnhydrous MgSO4 and NaCl are added to the mixture.To induce phase separation and enhance the partitioning of the analyte into the acetonitrile layer.
3. CentrifugationThe sample is centrifuged to separate the solid and liquid phases.To obtain a clear supernatant containing the analyte.
4. Dispersive SPE CleanupAn aliquot of the supernatant is mixed with PSA and C18 sorbents.To remove interfering compounds from the extract.
5. Final CentrifugationThe mixture is centrifuged to pellet the d-SPE sorbents.To obtain a clean final extract for analysis.

Microextraction Techniques for Biological Research Samples

Microextraction techniques are miniaturized sample preparation methods that utilize very small volumes of extraction solvent, offering advantages such as reduced solvent consumption, lower costs, and high enrichment factors. nih.gov These techniques are particularly well-suited for the analysis of drugs and their metabolites in complex biological matrices like plasma, urine, and milk. nih.gov Common microextraction techniques include solid-phase microextraction (SPME) and liquid-phase microextraction (LPME). nih.govnih.gov

Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique where a fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample. nih.gov The analytes partition from the sample matrix into the fiber coating. After an equilibrium or pre-equilibrium period, the fiber is withdrawn and transferred to the injection port of a gas or liquid chromatograph for desorption and analysis. nih.gov For the analysis of sulfonamides in biological fluids, the choice of fiber coating is critical. Various coatings are commercially available, and their selection depends on the polarity and volatility of the target analytes. nih.gov In-tube SPME is a variation that can be coupled online with liquid chromatography for automated analysis of less volatile compounds like acetylated sulfonamides. nih.gov

Liquid-Phase Microextraction (LPME)

LPME involves the extraction of analytes from an aqueous sample into a small volume of an immiscible organic solvent. nih.gov There are several modes of LPME, including single-drop microextraction (SDME), hollow-fiber LPME (HF-LPME), and dispersive liquid-liquid microextraction (DLLME). In SDME, a microdrop of solvent is suspended from the tip of a microsyringe needle and immersed in the sample. In HF-LPME, the extraction solvent is contained within the pores of a porous hollow fiber, which provides a large surface area for extraction. DLLME involves the injection of a mixture of an extraction solvent and a disperser solvent into the aqueous sample, creating a cloudy solution with a very large surface area for rapid extraction. nih.gov Ionic liquid-based DLLME has been successfully applied for the extraction and derivatization of sulfonamides from various biological and environmental samples. nih.gov

These microextraction techniques, when coupled with sensitive analytical instruments like LC-MS/MS, provide powerful tools for the determination of low concentrations of this compound in biological research samples. nih.govnih.gov

Spectroscopic and Spectrometric Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive technique for the structural elucidation of organic molecules, including this compound. hyphadiscovery.com By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical structure, connectivity, and stereochemistry of a compound. hyphadiscovery.comnih.gov The most commonly used nuclei for organic structure determination are proton (¹H) and carbon-13 (¹³C). rsc.orgresearchgate.net

For the structural confirmation of this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed. The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their coupling interactions with neighboring protons. The ¹³C NMR spectrum reveals the number of different types of carbon atoms in the molecule.

Based on published data for similar N-acetylated sulfonamides, the following characteristic chemical shifts in the ¹H and ¹³C NMR spectra of this compound can be expected. rsc.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom/GroupPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Acetyl -CH₃~2.1~24.5
Methoxy (B1213986) -OCH₃~3.6~55.5
Aromatic Protons6.5 - 8.0110 - 160
Amide C=O-~169.5

Note: These are approximate values based on similar compounds and may vary depending on the solvent and other experimental conditions.

In the ¹H NMR spectrum, the protons of the acetyl group are expected to appear as a singlet at approximately 2.1 ppm, while the methoxy protons would also be a singlet around 3.6 ppm. rsc.org The aromatic protons on the benzene (B151609) and pyridazine (B1198779) rings would appear in the region of 6.5-8.0 ppm, with their specific chemical shifts and coupling patterns providing information about their positions on the rings. rsc.org

In the ¹³C NMR spectrum, the carbonyl carbon of the acetyl group is expected to have a chemical shift around 169.5 ppm, and the methyl carbon of the acetyl group would be around 24.5 ppm. rsc.org The methoxy carbon would resonate at approximately 55.5 ppm, and the aromatic carbons would appear in the 110-160 ppm range. rsc.org

To further confirm the structure, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons in the molecule.

Mass Spectrometry for Metabolite Identification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is an indispensable tool for the identification and characterization of drug metabolites in biological and environmental samples. nih.govscripps.edu The high sensitivity and selectivity of LC-MS/MS allow for the detection and structural elucidation of metabolites even at very low concentrations. nih.gov

The metabolism of sulfamethoxypyridazine can lead to the formation of several metabolites, including its N-acetylated form, this compound. The identification of this and other potential metabolites is crucial for understanding the pharmacokinetics and potential toxicity of the parent drug. researchgate.net

The general workflow for metabolite identification using LC-MS/MS involves several steps. First, the biological or environmental sample is extracted and prepared to isolate the compounds of interest. The extract is then injected into the LC-MS/MS system. The LC separates the different components of the mixture, and the MS detects the ions and fragments them to produce a characteristic mass spectrum.

High-resolution mass spectrometry (HRMS) is often used to determine the accurate mass of the parent ion and its fragments, which allows for the calculation of the elemental composition. nih.gov Tandem mass spectrometry (MS/MS) experiments are then performed to obtain structural information. In a typical MS/MS experiment, a specific parent ion is selected and fragmented, and the resulting product ions are detected. The fragmentation pattern provides a fingerprint of the molecule that can be used for its identification.

For this compound, the mass spectrometer would be set to detect the protonated molecule [M+H]⁺ in positive ion mode. The accurate mass of this ion would be used to confirm its elemental formula (C₁₃H₁₅N₄O₄S⁺). Subsequent MS/MS fragmentation would likely involve cleavage of the sulfonamide bond and the acetyl group, producing characteristic fragment ions that can be used to confirm the structure.

A recent study on the determination of sulfonamides and their acetylated metabolites in wastewater demonstrated the effectiveness of SPE-LC-MS/MS for this purpose. researchgate.net The study highlighted the importance of monitoring acetylated metabolites in environmental samples. researchgate.net The identification of metabolites is often facilitated by comparing the obtained mass spectra with those of authentic reference standards or with spectral libraries. In the absence of standards, the fragmentation patterns can be interpreted to propose putative structures.

Preclinical and Non Clinical Research Paradigms and Model Systems

In Vitro Research Models

In vitro models are essential for isolating and studying the direct effects of a compound on microorganisms and their essential molecular pathways, independent of host-related factors.

Cell Culture Systems for Antimicrobial Efficacy Assessment

Standard antimicrobial susceptibility testing for sulfonamides, including sulfamethoxypyridazine (B1681782), involves the use of bacterial cell cultures. Methodologies such as broth and agar (B569324) dilution are employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism nih.govmdpi.comintegra-biosciences.com.

In these systems, specific bacterial strains are inoculated into a liquid (broth) or solid (agar) growth medium containing serial dilutions of the antimicrobial agent. For instance, studies on various sulfonamides have determined MIC values against porcine pathogens like Bordetella bronchiseptica, Pasteurella multocida, and Haemophilus pleuropneumoniae using an agar dilution method nih.gov. While specific MIC data for sulfamethoxypyridazine acetyl from the search results is not available, this methodology remains the standard for assessing the direct antimicrobial activity of the parent compound.

Isolated Organ and Tissue Perfusion Studies

Isolated organ and tissue perfusion studies are not commonly reported in the preclinical evaluation of antimicrobial agents like this compound. This research model is more typically employed to study the pharmacodynamics or toxicology of drugs on specific mammalian organs, which falls outside the primary scope of antimicrobial efficacy assessment.

In Vivo Research Models (Animal Studies)

Animal models are indispensable for evaluating the efficacy and pharmacokinetic properties of a drug in a complex biological system, where absorption, distribution, metabolism, and excretion influence the therapeutic outcome.

Efficacy Studies in Murine Models of Microbial Infections

Murine models are frequently used to assess the in vivo efficacy of sulfonamides. Notably, sulfamethoxypyridazine has been evaluated in a murine model of Pneumocystis carinii pneumonia (PCP), a significant opportunistic infection. In these studies, sulfamethoxypyridazine demonstrated significantly greater effectiveness than sulfamethoxazole (B1682508), a widely used sulfonamide nih.govtandfonline.com.

The efficacy in these in vivo models reflects the combined effect of the parent drug and its metabolites. In a therapeutic protocol in mice, the effective dose required to reduce the number of P. carinii cysts by 50% (ED₅₀) and 90% (ED₉₀) was determined for sulfamethoxypyridazine. The superior performance of sulfamethoxypyridazine over sulfamethoxazole in these models is attributed, in part, to its longer half-life, allowing it to accumulate to higher levels in the blood nih.gov.

Table 1: Efficacy of Sulfamethoxypyridazine in a Murine Model of P. carinii Pneumonia

ParameterValue (mg/kg/day)
ED₅₀0.03
ED₉₀0.11 - 0.12

Data sourced from studies on therapeutic protocols in mice. nih.gov

Pharmacokinetic and Pharmacodynamic Modeling in Research Animals

Pharmacokinetic studies in research animals are crucial for understanding how a drug is processed by the body. Sulfonamides are known to be metabolized primarily through N-acetylation in the liver, which converts the parent drug into its N-acetyl metabolite nih.govkarger.com. Therefore, when sulfamethoxypyridazine is administered, both the parent drug and this compound are present in the system.

Table 2: Pharmacokinetic Parameters of Sulfamethoxypyridazine in Research Animals

Animal ModelParameterValue
RatElimination Half-life (t½)13 hours
CamelElimination Half-life (t½β)~9.5 hours
CamelSteady-state Volume of Distribution (Vss)0.47 L/kg
CamelTotal Plasma Clearance0.037 L/kg/h

Data reflects parameters for the parent compound, Sulfamethoxypyridazine. nih.govkarger.com

Investigative Studies on Compound Disposition in Animal Models (e.g., Goats, Rats)

The disposition of sulfamethoxypyridazine and its acetylated metabolite, this compound, has been a subject of investigation in various animal models to understand its pharmacokinetic profile. Studies in goats and rats have provided insights into the absorption, distribution, metabolism, and excretion of this compound.

Comparative metabolic studies with other sulfonamides, such as sulfadimidine, in isolated hepatocytes have shown that in ruminants like goats, hydroxylation is a relatively important metabolic pathway, whereas in rats, acetylation is predominant. nih.gov This species-specific difference in metabolism is a key factor in the disposition of sulfonamides. karger.com While dogs are known to lack the acetylation pathway, other species exhibit varying degrees of this metabolic process. karger.com

In rats, N4-acetylation is a primary metabolic pathway for sulfonamides like sulfamethoxazole. mdpi.comnih.gov Studies with sulfamethoxazole in rats show that the compound is well-absorbed and mainly excreted through the kidneys, with 75-80% of the dose being excreted in the urine. mdpi.comnih.gov The N4-acetyl metabolite is the main form found in the excreta of rats. mdpi.comnih.gov This suggests that for sulfamethoxypyridazine, a similar pattern of significant acetylation and renal excretion of the acetylated metabolite would be expected in rats. The rate of excretion in rats can be influenced by urinary pH; alkaline urine in rats can increase the ionization of the compound, leading to faster excretion. mdpi.com

Table 1: Pharmacokinetic Parameters of Sulfamethoxypyridazine in Goats

Pharmacokinetic ParameterValue
Distribution Half-Life (t½α)0.10 ± 0.03 h
Elimination Half-Life (t½β)6.28 ± 0.44 h
Apparent Volume of Distribution (Vd(ss))0.39 ± 0.02 L/kg
Total Body Clearance (ClB)0.73 ± 0.06 ml/kg/min
Mean Serum Acetylation (%)11.99 ± 1.66 %

Data sourced from a study on the serum disappearance and urinary excretion of sulfamethoxypyridazine in goats. cirad.fr

Table 2: Comparative Metabolism of Sulfonamides in Animal Models

Animal ModelPrimary Metabolic Pathway for Sulfonamides
GoatHydroxylation is significant; acetylation is a minor pathway. cirad.frnih.gov
RatAcetylation is the predominant pathway. nih.govmdpi.com

Good Laboratory Practice (GLP) Considerations in Non-Clinical Research

Good Laboratory Practice (GLP) is a quality system of management controls for research laboratories and organizations to ensure the uniformity, consistency, reliability, reproducibility, quality, and integrity of non-clinical safety tests. safetyculture.com These principles are applied to non-clinical studies conducted to assess the safety or efficacy of products in development for pharmaceuticals, chemicals, and medical devices. simbecorion.compacificbiolabs.com The regulations, such as the U.S. Food and Drug Administration's (FDA) 21 CFR Part 58, provide a framework for the conduct of these studies. pacificbiolabs.compharmko.com

Design and Conduct of GLP-Compliant Non-Clinical Studies

The design and conduct of a GLP-compliant study require adherence to strict standards covering all aspects of the research process. simbecorion.com This ensures that the data generated is reliable and can be used for regulatory submissions.

Key elements in the design and conduct of GLP studies include:

Facilities : The facility must be of suitable size, construction, and location to facilitate the proper conduct of the study and to minimize disturbances that could interfere with the study's validity. stagebio.com There should be adequate separation of different activities to prevent contamination or mix-ups. stagebio.com

Equipment : Apparatus used in the study must be of appropriate design and adequate capacity. stagebio.com All equipment must be properly maintained, calibrated, and documented to ensure accuracy and reliability of the data generated. safetyculture.com

Standard Operating Procedures (SOPs) : Written SOPs for all routine laboratory procedures are mandatory. pharmko.com These documents ensure that studies are carried out consistently and in accordance with established methods. fda.gov Any deviation from an SOP during a study must be documented and authorized. xenotech.com

Study Protocol : Each study must have a written protocol that clearly indicates the objectives and all methods for the conduct of the study. allucent.com The protocol must be approved by the Study Director before the initiation of the study. xenotech.com

Test and Control Articles : Procedures for the characterization, handling, sampling, and storage of test and control articles must be established to ensure their integrity and stability throughout the study. stagebio.com

Quality Assurance Unit (QAU) : A QAU, independent of the study conduct, is required to monitor the study to assure management that the facilities, equipment, personnel, methods, practices, records, and controls conform to GLP regulations. xenotech.comallucent.com The QAU conducts inspections at intervals adequate to ensure the integrity of the study and maintains records of these inspections. fda.gov

Data Interpretation and Reporting in Regulated Research Environments

The accurate interpretation and comprehensive reporting of data are critical components of GLP. The final study report is the culmination of the non-clinical study and serves as the basis for regulatory evaluation.

Key aspects of data interpretation and reporting include:

Data Recording : All data generated during the conduct of a study must be recorded directly, promptly, accurately, and legibly in ink. xenotech.com These raw data must be signed or initialed and dated by the person entering the data. pharmko.com Any changes to the raw data must be made without obscuring the original entry, indicate the reason for the change, and be dated and signed. xenotech.com

Compliance Statement : The final report must contain a compliance statement signed by the applicant, the sponsor, and the study director, detailing any deviations from the GLP regulations. epa.gov A statement from the QAU detailing the dates of inspections and when findings were reported to the Study Director and management is also required. xenotech.com

Archiving : All raw data, documentation, protocols, final reports, and specimens from a completed study must be retained in an archive for a specified period. safetyculture.comstagebio.com Access to the archive must be controlled to ensure the integrity of the stored materials. xenotech.com This ensures that the study can be reconstructed and audited by regulatory authorities if necessary. biobide.com

Failure to comply with GLP regulations can result in the rejection of non-clinical study data by regulatory agencies, which can significantly delay or prevent the approval of a new product. pharmko.com

Table of Mentioned Compounds

Compound Name
Sulfamethoxypyridazine
This compound
Sulfadimidine

Research on Antimicrobial Resistance Mechanisms

Biochemical and Genetic Mechanisms of Resistance to Sulfonamides

The primary mode of action for sulfonamides is the competitive inhibition of the bacterial enzyme dihydropteroate (B1496061) synthase (DHPS). researchgate.net This enzyme is essential for the synthesis of folic acid, a vital component for bacterial growth and replication. researchgate.net Resistance mechanisms, therefore, are primarily centered around overcoming this inhibition. nih.govnih.gov

One of the fundamental mechanisms of resistance involves the bacterial overproduction of para-aminobenzoic acid (PABA), the natural substrate for the DHPS enzyme. Sulfonamides are structural analogs of PABA and compete with it for the active site of DHPS. springernature.com By significantly increasing the intracellular concentration of PABA, bacteria can effectively outcompete the sulfonamide inhibitor. youtube.com This competitive reversal allows the DHPS enzyme to continue synthesizing dihydropteroate, a precursor to folic acid, thereby sustaining bacterial growth despite the presence of the antibiotic. youtube.com This strategy allows the bacteria to reverse the inhibitory effect of the drug by increasing the concentration of the natural substrate. youtube.com

A more common and robust mechanism of resistance involves genetic mutations in the folP gene, which encodes the DHPS enzyme. nih.gov These mutations result in alterations to the amino acid sequence of the enzyme, particularly in or near the active site. The consequence of these changes is a significant reduction in the binding affinity of sulfonamides for the enzyme, while the affinity for the natural substrate, PABA, is less affected. researchgate.netnih.gov

In many clinically significant bacteria, resistance is not due to mutations in the native DHPS gene but is acquired through the horizontal transfer of resistance genes, such as sul1, sul2, and sul3. nih.govspringernature.com These genes encode for highly resistant variants of the DHPS enzyme that are virtually insensitive to sulfonamides but still function efficiently with PABA. nih.govspringernature.com For example, studies in Staphylococcus aureus have identified several mutations (F17L, S18L, T51M) that directly lead to sulfonamide resistance. frontiersin.org Similarly, in Plasmodium falciparum, the causative agent of malaria, mutations in the DHPS enzyme are central to the mechanism of resistance to sulfadoxine (B1681781), a sulfonamide drug. nih.govpnas.org The accumulation of multiple mutations can lead to increasingly high levels of resistance. semanticscholar.orgsci-hub.se

Table 1: Examples of DHPS Mutations Conferring Sulfonamide Resistance

Organism Mutation(s) Impact on Resistance Reference
Staphylococcus aureus F17L, S18L, T51M Directly lead to sulfonamide resistance frontiersin.org
Plasmodium falciparum Multiple point mutations Central to sulfadoxine resistance nih.govpnas.org
Neisseria meningitidis 2-amino acid insertion Confers sulfonamide resistance nih.gov
Escherichia coli Point mutation in conserved region Confers sulfonamide resistance nih.gov

Cross-Resistance Patterns Among Sulfonamide Derivatives

Cross-resistance, where resistance to one drug confers resistance to other structurally similar drugs, is a significant concern with sulfonamide derivatives. Because most sulfonamides share the same mechanism of action—inhibiting DHPS—the primary resistance mechanisms are effective against the entire class of drugs. pnas.org

If a bacterium acquires resistance through mutations in the DHPS enzyme or by obtaining a resistant variant of the DHPS gene (e.g., sul1 or sul2), it will typically exhibit resistance to a broad range of sulfonamide drugs. researchgate.netpnas.org For instance, studies on Plasmodium falciparum have suggested that the amino acid differences in resistant DHPS enzymes would confer cross-resistance to various sulfonamides and the sulfone dapsone. pnas.org Clinical data from urinary tract infections show high rates of cross-resistance; for example, E. coli strains resistant to third-generation cephalosporins also show high levels of resistance to trimethoprim-sulfamethoxazole (63.7%). nih.gov This is because the underlying genetic alteration makes the target enzyme insensitive to the common structural features of these antibiotics.

Methodologies for Studying Resistance Development in Laboratory Strains

The study of antimicrobial resistance development in a controlled laboratory setting is essential for understanding the genetic and biochemical pathways that lead to resistance. Several methodologies are employed for this purpose. mdpi.com

Phenotypic Methods: These traditional methods assess the susceptibility of a microorganism to an antimicrobial agent. nih.gov

Broth and Agar (B569324) Dilution: These are quantitative methods used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. woah.orgveterinaryworld.org The agar dilution method involves incorporating the antibiotic into the agar medium, while the broth dilution method uses liquid growth medium. woah.org

Disk Diffusion (Kirby-Bauer test): A qualitative method where paper disks impregnated with a specific concentration of an antibiotic are placed on an agar plate inoculated with the test bacterium. The diameter of the zone of inhibition around the disk indicates the susceptibility or resistance of the organism. nih.govveterinaryworld.org

Gradient Diffusion (E-test): This method uses a plastic strip with a predefined gradient of antibiotic concentrations. It provides a quantitative MIC value where the zone of inhibition intersects the strip. nih.gov

Genotypic Methods: These molecular techniques identify the specific genetic determinants of resistance. asm.org

Polymerase Chain Reaction (PCR): PCR is used to amplify and detect the presence of known resistance genes, such as sul1 and sul2. nih.govasm.org Multiplex PCR can simultaneously screen for several resistance genes. asm.org

Whole-Genome Sequencing (WGS): WGS provides a comprehensive view of the bacterial genome, allowing for the identification of all potential resistance genes and specific mutations in target genes like folP. mdpi.comasm.org This powerful tool can uncover novel resistance mechanisms and track the evolution of resistance. mdpi.com

Experimental Evolution: In this approach, bacterial populations are exposed to gradually increasing concentrations of an antibiotic over multiple generations. mdpi.com This method allows researchers to observe the step-by-step development of resistance and identify the sequence of genetic mutations that occur. mdpi.com By analyzing the evolved strains phenotypically and genotypically, scientists can gain insights into the evolutionary pathways to high-level resistance. nih.gov

Table 2: Common Laboratory Methods for Studying Antimicrobial Resistance

Method Type Technique Description Information Yielded Reference
Phenotypic Broth/Agar Dilution Serial dilutions of an antibiotic are tested against a bacterial culture. Minimum Inhibitory Concentration (MIC) woah.orgveterinaryworld.org
Phenotypic Disk Diffusion Antibiotic-impregnated disks are placed on an inoculated agar plate. Qualitative susceptibility (Susceptible/Intermediate/Resistant) nih.gov
Genotypic PCR Amplification of specific DNA sequences. Presence/absence of known resistance genes asm.org
Genotypic Whole-Genome Sequencing Complete sequencing of the bacterial DNA. Comprehensive identification of resistance genes and mutations mdpi.comasm.org
Evolutionary Experimental Evolution Exposing bacteria to increasing antibiotic concentrations over time. Evolutionary pathways and genetic adaptations to resistance nih.govmdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Novel Molecular Targets for Sulfamethoxypyridazine (B1681782) Acetyl

The classical molecular target for sulfonamides is dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folate synthesis in bacteria. nih.govnih.gov However, the rise of antibiotic resistance necessitates the exploration of alternative targets. Future research is poised to investigate whether Sulfamethoxypyridazine acetyl, or derivatives thereof, can be repurposed to interact with novel molecular targets, both within and outside the microbial world.

Computational studies have paved the way for this exploration. In silico models are being used to screen sulfonamide derivatives against a wide array of enzymes and receptors. researchgate.netnih.govnih.gov For instance, research on other sulfonamide-based compounds has identified potential interactions with targets as diverse as viral proteases (such as SARS-CoV-2 Mpro), acetylcholinesterase (implicated in Alzheimer's disease), and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a target in cancer therapy. nih.govnih.govresearchgate.net

These findings suggest a latent potential for the sulfamethoxypyridazine scaffold. Future research could systematically screen this compound against libraries of human and microbial proteins to identify off-target effects that could be therapeutically exploited. This approach could lead to the development of novel treatments for viral infections, neurodegenerative diseases, or cancer, expanding the utility of this established chemical class far beyond its original antibacterial role.

Table 1: Potential Novel Molecular Targets for Sulfonamide Scaffolds Identified Through Computational Studies

Target ClassSpecific ExamplePotential Therapeutic Area
Viral ProteasesSARS-CoV-2 MproAntiviral (e.g., COVID-19)
KinasesEGFR Tyrosine KinaseAnticancer
CholinesterasesAcetylcholinesterase (AChE)Neurodegenerative Diseases
Bacterial EnzymesDNA GyraseAntibacterial (alternative mechanism)

This table is illustrative of targets identified for the broader sulfonamide class, suggesting potential avenues for future investigation of this compound.

Application of Advanced "Omics" Technologies (e.g., Transcriptomics, Metabolomics) in Research

Advanced "omics" technologies, including transcriptomics and metabolomics, offer powerful tools to obtain a holistic view of a drug's effect on biological systems. nih.govfrontiersin.org The application of these technologies to this compound research is a promising future direction that could elucidate its mechanism of action, identify biomarkers of efficacy, and uncover unexpected biological effects.

Transcriptomics , the study of the complete set of RNA transcripts, can reveal how this compound alters gene expression in both target pathogens and host cells. For example, a comparative transcriptome analysis could identify the full spectrum of genes that are up- or down-regulated in bacteria upon exposure to the compound, providing a more detailed picture of its impact beyond folate synthesis. mdpi.com

Metabolomics , which analyzes the complete set of small-molecule metabolites, can map the downstream biochemical consequences of enzyme inhibition. nih.govnih.gov By profiling the metabolic changes in bacteria treated with this compound, researchers could identify critical metabolic nodes and pathways affected by the drug. frontiersin.org Such studies could reveal vulnerabilities that could be exploited by combination therapies. In host organisms, metabolomic profiling could shed light on the metabolic processing of the drug and its acetylated form, potentially identifying biomarkers related to individual metabolic differences. acpjournals.orgnih.gov

Integration of Computational and Experimental Approaches for Drug Discovery Research

The synergy between computational and experimental methods is accelerating the pace of drug discovery. For this compound, this integrated approach holds significant potential for designing novel derivatives with improved efficacy, better target specificity, and desirable pharmacokinetic properties.

In silico techniques such as molecular docking, Quantitative Structure-Activity Relationship (3D-QSAR), and molecular dynamics simulations are being used to predict how modifications to the sulfamethoxypyridazine structure would affect its binding to target proteins. nih.govresearchgate.netnih.gov These computational models allow for the rapid screening of virtual libraries of compounds, prioritizing a smaller, more manageable number of candidates for chemical synthesis and experimental testing. semanticscholar.orgdntb.gov.ua

Recent studies on novel sulfonamide derivatives have successfully used these methods to:

Predict Binding Affinity: Estimate the binding energy of new compounds against targets like DHPS. nih.govsemanticscholar.org

Understand Structure-Activity Relationships: Use CoMFA, CoMSIA, and HQSAR analyses to determine which chemical modifications enhance biological activity. nih.gov

Assess Drug-Likeness: Employ ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate the pharmaceutical potential of newly designed molecules in silico. nih.govresearchgate.net

The experimental validation of these computational predictions is a critical step, creating a feedback loop where experimental results are used to refine and improve the predictive power of the computational models. This iterative cycle of design, prediction, synthesis, and testing is a powerful paradigm for the future development of drugs based on the this compound scaffold.

Role of Acetylation Beyond Antimicrobial Action: Investigating Broader Biological Significance (e.g., Epigenetics, Metabolism)

Acetylation is a fundamental biological process that extends far beyond drug metabolism. It is a key post-translational modification that regulates protein function and a critical mechanism in epigenetics, primarily through the modification of histones. nih.govresearchgate.net The role of the acetyl group on this compound and the drug's impact on metabolic pathways that influence cellular acetylation states are emerging areas of significant interest.

Sulfonamides exert their antimicrobial effect by inhibiting folate synthesis. Folate is a critical component of one-carbon metabolism, which provides the methyl groups necessary for DNA methylation, a cornerstone of epigenetic regulation. Research on the sulfonamide sulfamethazine (B1682506) has demonstrated that by disrupting the folate pathway, the drug can cause a significant reduction in DNA methylation and repressive histone methylation, thereby releasing the silencing of genes and transposons in plants. researchgate.net This provides a direct link between sulfonamide action and epigenetic modulation.

Furthermore, natural compounds like sulforaphane (B1684495) are known to act as histone deacetylase (HDAC) inhibitors, altering gene expression and affecting cellular development. plos.orgnih.gov Future research could investigate whether Sulfamethoxypyridazine or its acetylated metabolite have any direct or indirect effects on the activity of histone acetyltransferases (HATs) or HDACs. Such a discovery would imply that this compound could have profound effects on host cell gene expression, influencing processes from immune response to cell differentiation, a significance that extends far beyond its role as an antimicrobial metabolite.

Table 2: Potential Mechanisms for Broader Biological Impact of this compound

MechanismBiological Process AffectedPotential Research Question
Folate Synthesis InhibitionOne-Carbon MetabolismDoes this compound alter DNA and histone methylation patterns in host cells?
Direct Enzyme InteractionHistone Acetylation/DeacetylationCan this compound directly inhibit HDACs or activate HATs?
Metabolic ShiftCellular Acetyl-CoA PoolsHow does the metabolism of this compound impact the availability of acetyl-CoA for other cellular processes?

Sustainable Approaches in Sulfonamide Research and Environmental Impact Studies

As the presence of pharmaceuticals in the environment becomes a growing concern, future research must focus on sustainable practices and a thorough understanding of the environmental fate of drugs like Sulfamethoxypyridazine and its metabolites. mdpi.com

Sustainable Synthesis: Green chemistry principles are being applied to develop more environmentally friendly methods for synthesizing sulfonamides. Traditional synthesis routes can be resource-intensive and generate hazardous waste. chemicalbook.com Future research will likely focus on novel synthetic pathways that utilize greener solvents, reduce energy consumption, and minimize waste production, making the manufacturing process more sustainable. researchgate.net

Environmental Fate and Impact: Studies have shown that sulfonamides and their N4-acetylated metabolites are not always readily biodegradable and can persist in soil and aquatic environments. nih.govscilit.com The acetylated forms, like this compound, are frequently detected in the environment, originating primarily from the metabolism of the parent drug in humans and animals. researchgate.net Photolysis has been identified as a significant degradation pathway for these compounds. nih.gov A critical area for future research is to fully characterize the ecotoxicity of this compound itself, as metabolites can sometimes have different environmental impacts than the parent compound. Understanding its persistence, degradation pathways, and potential to contribute to the proliferation of antibiotic resistance in environmental microbes is essential for a complete environmental risk assessment. mdpi.comresearchgate.net

Q & A

Q. How can the aqueous solubility of Sulfamethoxypyridazine acetyl be determined under varying pH conditions?

  • Methodological Guidance : Prepare buffered solutions at pH 4.5–6.0 (e.g., acetate or phosphate buffers). Use shake-flask method with excess compound agitated at 37°C for 24–48 hours. Quantify dissolved drug via HPLC-UV or LC-MS/MS after filtration (0.22 µm membrane). Reference solubility values from Yalkowsky et al.:
pHSolubility (g/L)Temperature (°C)Source
4.50.41037
6.00.37837
Report deviations due to buffer composition or equilibration time.

Q. What validated analytical techniques quantify this compound in soil samples?

  • Methodological Guidance : Use a modified QuEChERS extraction: homogenize soil with acetonitrile (1% acetic acid), add MgSO₄ and NaCl for partitioning, and clean with PSA/C18 sorbents. Analyze via HPLC-VWD (λ = 270 nm) or LC-MS/MS (MRM transitions m/z 311→156). Validate with LOQ = 0.05 µg/g, recovery rates >85%, and RSD <15% .

Q. What synthetic routes are used for the acetylation of Sulfamethoxypyridazine?

  • Methodological Guidance : React Sulfamethoxypyridazine with acetic anhydride (1:1.2 molar ratio) in anhydrous pyridine at 50–60°C for 4–6 hours. Monitor completion via TLC (silica gel, chloroform:methanol 9:1). Purify by recrystallization from ethanol/water. Confirm acetylation via FT-IR (C=O stretch at 1750 cm⁻¹) and ¹H-NMR (acetyl peak at δ 2.1 ppm) .

Advanced Research Questions

Q. How can degradation pathways of this compound under UV-activated persulfate oxidation be elucidated?

  • Methodological Guidance : Expose the compound to UV (254 nm) with persulfate (1–10 mM) in aqueous solution. Collect time-point samples and analyze via LC-QTOF-MS for intermediates (e.g., hydroxylated or desulfonated products). Perform kinetic modeling (pseudo-first-order) and assess radical contributions using scavengers (e.g., methanol for •OH, NaN₃ for ¹O₂). Correlate degradation efficiency with disinfection byproduct (DBP) formation potential during chlorination .

Q. How to resolve discrepancies in reported solubility data across studies?

  • Methodological Guidance : Conduct a systematic review of experimental conditions (pH, temperature, buffer ionic strength). Replicate methods from conflicting studies and compare results using ANOVA. For example, discrepancies in solubility at pH 5.5 (0.790 g/L vs. 0.378 g/L ) may arise from differences in equilibration time or buffer composition. Validate with standardized protocols (e.g., USP <1236>) and report confidence intervals.

Q. How to design experiments assessing this compound’s interaction with serum proteins?

  • Methodological Guidance : Use equilibrium dialysis: incubate compound (10 µM) with human serum albumin (HSA, 40 g/L) in PBS (pH 7.4) at 37°C for 24 hours. Quantify free vs. bound fractions via ultrafiltration-LC/MS. Calculate binding constants (Ka) using Scatchard plots. For structural insights, employ molecular docking (PDB ID: 1AO6) or surface plasmon resonance (SPR) to measure association/dissociation rates .

Q. How to optimize extraction efficiency from complex biological matrices like blood or liver tissue?

  • Methodological Guidance : For blood: Use protein precipitation with acetonitrile (2:1 v/v), followed by SPE (C18 cartridge, methanol elution). For liver: Employ enzymatic digestion (proteinase K, 37°C, 2 hours) before extraction. Optimize pH (5.5–6.0) to minimize ionization losses. Validate recovery using isotopically labeled internal standards (e.g., Sulfamethoxypyridazine-d4) and matrix-matched calibration curves .

Data Contradiction Analysis Framework

  • Step 1 : Identify variables (e.g., pH, temperature) and methodologies (e.g., HPLC vs. gravimetry) across studies.
  • Step 2 : Replicate critical experiments under controlled conditions.
  • Step 3 : Apply statistical tools (e.g., Bland-Altman plots) to assess systematic biases.
  • Step 4 : Publish method harmonization guidelines to reduce future discrepancies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.